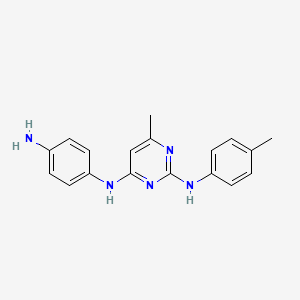

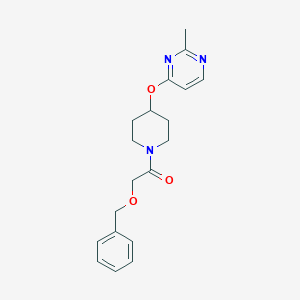

![molecular formula C15H11Cl2N5 B2896817 4-(2,4-Dichlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 305343-00-4](/img/structure/B2896817.png)

4-(2,4-Dichlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of 1,2,4-triazine derivatives . These are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives involves the cyclocondensation reaction of the corresponding 2-guanidinobenzimidazoles with various ketones . The reaction is carried out under reflux conditions for a specific period of time . The cyclization of starting 2-guanidinobenzimidazoles bearing alkoxy substituents in the benzene ring proceeds more smoothly .Aplicaciones Científicas De Investigación

Antiproliferative Activity

This class of compounds, specifically those with a triazinobenzimidazole core, has been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. For instance, a study outlined the synthesis of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, demonstrating moderate to significant antiproliferative activities in vitro. Among these, certain compounds showed selective efficacy, hinting at their potential as cancer therapeutic agents (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Antimicrobial Activities

Another research avenue explores the antimicrobial properties of triazole derivatives, including structures similar to the specified compound. These studies have led to the synthesis of new compounds exhibiting good to moderate antimicrobial activities against a range of microorganisms, suggesting their utility in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antitumor Activity and SAR Study

Research on triazinobenzimidazole derivatives has also highlighted their potential antitumor activity. A study involving the synthesis of these compounds and their evaluation on human breast adenocarcinoma cell lines identified specific derivatives with potent antitumor effects. This research provides valuable insights into the structure-activity relationship (SAR) of these compounds, guiding future drug development (El-Nassan, 2012).

Materials Science Applications

Beyond biological applications, derivatives of the compound have been investigated for their utility in materials science. For instance, benzimidazole and triazine derivatives have shown promise in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs). These compounds offer excellent thermal stability and solubility, critical attributes for materials used in electronic devices (Ge, Hayakawa, Ando, Ueda, Akiike, Miyamoto, Kajita, & Kakimoto, 2008).

Mecanismo De Acción

Target of Action

It is known that 1,2,4-triazine derivatives, which this compound is a part of, have been found to exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, and antihypertensive . These activities suggest that the compound may interact with a range of targets, including enzymes, receptors, and other proteins.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar 1,2,4-triazine derivatives have been reported to possess a broad spectrum of biological activities . This suggests that the compound may interact with its targets in a way that modulates their function, leading to the observed biological effects.

Biochemical Pathways

Given the wide range of biological activities exhibited by 1,2,4-triazine derivatives , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the wide range of biological activities exhibited by 1,2,4-triazine derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

4-(2,4-dichlorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N5/c16-8-5-6-9(10(17)7-8)13-20-14(18)21-15-19-11-3-1-2-4-12(11)22(13)15/h1-7,13H,(H3,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLCLMQFIWHNOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

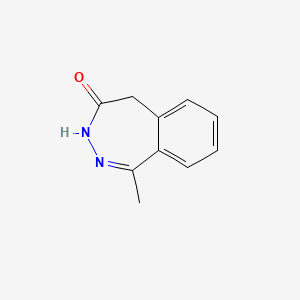

![2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2896736.png)

![2-[4-(2-Chloro-4-cyanophenyl)piperazin-1-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2896738.png)

![Ethyl 4-(3-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate](/img/structure/B2896741.png)

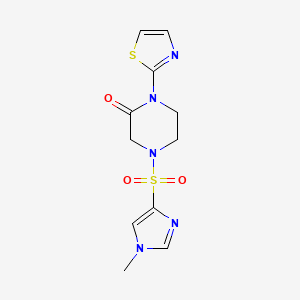

![2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2896747.png)

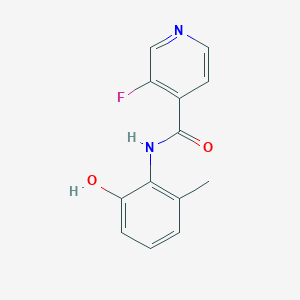

![[4-[(E)-2-cyano-3-(2,6-diethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2896749.png)

![2-amino-N-(3-methoxypropyl)-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2896753.png)

![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine](/img/structure/B2896754.png)

![2-(4-chlorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2896757.png)